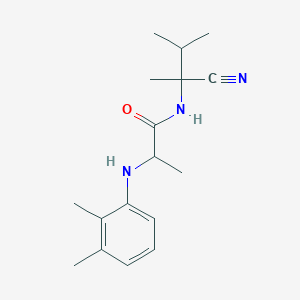

N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide

Description

Properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-11(2)17(6,10-18)20-16(21)14(5)19-15-9-7-8-12(3)13(15)4/h7-9,11,14,19H,1-6H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQKIPMSYXDYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(C)C(=O)NC(C)(C#N)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide” typically involves multi-step organic reactions. The starting materials might include 2,3-dimethylaniline and 2-cyano-3-methylbutan-2-yl chloride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

“N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide” can undergo various chemical reactions, including:

Oxidation: This reaction might involve the conversion of the cyano group to a carboxylic acid group.

Reduction: The cyano group could be reduced to an amine group under specific conditions.

Substitution: The anilino group might participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It might be studied for its potential biological activity and interactions with biomolecules.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the main compound with structurally related propanamide derivatives:

Key Observations :

- Steric Effects: The branched 2-cyano-3-methylbutan-2-yl group introduces steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to linear alkyl chains .

- Directing Groups: The 2,3-dimethylanilino moiety (shared with ) could act as a directing group in metal-catalyzed reactions, similar to the N,O-bidentate group in .

Physicochemical Properties

- Melting Points: Compounds with hydrogen-bonding groups (e.g., hydroxyl in ) exhibit higher melting points. The main compound’s cyano group may promote dipole-dipole interactions, leading to higher melting points than ’s tert-butyl analog .

- Solubility: The cyano group’s polarity could enhance aqueous solubility relative to hydrophobic substituents like tert-butyl () or naphthyl ().

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological implications based on diverse research findings.

Structural Characteristics

The compound has a molecular formula of and a molecular weight of 287.4 g/mol. Its structure includes a cyano group, an aniline derivative, and a propanamide moiety, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1214094-26-4 |

| Molecular Formula | C₁₇H₂₅N₃O |

| Molecular Weight | 287.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Starting materials may include 2-cyano-3-methylbutan-2-yl chloride and 2,3-dimethylaniline. The reaction conditions require careful control of catalysts and solvents to achieve high purity and yield.

Biological Activity

Research indicates that the compound exhibits various biological activities which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that derivatives of compounds containing thiadiazole rings, similar to this compound, demonstrate significant antimicrobial properties. This suggests that the compound may possess similar activity due to its structural features.

The mechanism of action for this compound likely involves interactions with various molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects.

Case Studies

While direct case studies focusing solely on this compound are scarce, insights can be drawn from related research:

- Study on Thiadiazole Derivatives : A study highlighted that thiadiazole derivatives exhibited antimicrobial activity against several bacterial strains. This suggests potential applications for this compound in treating infections.

- Inflammation Models : Research on similar compounds demonstrated significant reductions in inflammatory markers in animal models when treated with related structures . This supports the hypothesis that this compound could also exhibit anti-inflammatory effects.

Q & A

Basic: What are the critical steps and considerations for synthesizing N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, including amide bond formation and functional group modifications. Key considerations include:

- Reaction Conditions : Optimize temperature (e.g., 60–100°C for amidation), solvent selection (polar aprotic solvents like DMF or THF for solubility), and catalysts (e.g., HATU or DCC for coupling reactions) to improve yield and purity .

- Protection/Deprotection : Use protecting groups for sensitive moieties (e.g., cyano or anilino groups) to prevent side reactions .

- Purification : Employ column chromatography or recrystallization to isolate the compound, with HPLC or TLC to verify purity .

Basic: How can spectroscopic and crystallographic methods characterize this compound’s molecular structure?

Methodological Answer:

- X-ray Crystallography : Resolve bond lengths, angles, and dihedral angles to confirm stereochemistry. For disordered structures (common in bulky substituents), refine occupancy ratios and analyze hydrogen-bonding motifs (e.g., S(6) ring motifs via N–H⋯O bonds) .

- NMR Spectroscopy : Use , , and 2D techniques (COSY, HSQC) to assign protons and carbons, particularly distinguishing between methyl and cyano groups. For example, cyano groups show characteristic shifts near 120 ppm .

- Mass Spectrometry : Confirm molecular weight via HRMS, ensuring isotopic patterns align with halogen-free formulations (e.g., [M+H]+ peaks for propanamide derivatives) .

Advanced: How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

Contradictions may arise from dynamic processes (e.g., rotational isomerism) or crystallographic disorder:

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening. For example, methyl group rotation in the 2,3-dimethylanilino moiety may cause splitting at low temperatures .

- Crystallographic Refinement : Model disorder using SHELXL (e.g., split occupancy for overlapping atoms) and validate with residual density maps. Compare thermal parameters to assess stability of disordered regions .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data, identifying discrepancies caused by crystal packing effects .

Advanced: What computational strategies predict the compound’s 3D conformation and interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water or lipid bilayers) to study flexibility of the cyano-methylbutan-2-yl group and its impact on binding pocket accessibility .

- Docking Studies : Use AutoDock or Schrödinger to model interactions with enzymes (e.g., TRPV1 antagonists, referencing structurally similar propanamides in ). Focus on hydrogen bonds between the anilino group and active-site residues .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. fluoro groups) on bioactivity using descriptors like LogP and polar surface area .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace 2,3-dimethylanilino with halogenated or heterocyclic variants) and assay bioactivity. For example, fluorination may enhance metabolic stability .

- Biological Assays : Test analogs against target proteins (e.g., kinases or GPCRs) using fluorescence polarization or SPR to quantify binding affinity. Compare IC values to establish SAR trends .

- Toxicity Profiling : Assess cytotoxicity via MTT assays and hepatotoxicity using CYP450 inhibition studies. Structural alerts (e.g., reactive cyano groups) may require mitigation through prodrug strategies .

Advanced: What analytical techniques validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Monitor degradation via HPLC-MS to identify labile sites (e.g., amide hydrolysis or cyano group oxidation) .

- Kinetic Analysis : Calculate degradation rate constants () and shelf-life using Arrhenius plots for accelerated stability testing .

- Solid-State Characterization : Use DSC and TGA to assess melting points and thermal decomposition pathways, correlating with crystallinity data from XRD .

Advanced: How can researchers address challenges in crystallizing this compound for structural analysis?

Methodological Answer:

- Solvent Screening : Test mixed-solvent systems (e.g., ethanol/water or DMSO/ether) to induce slow crystallization. Use microbatch or vapor diffusion methods for X-ray-quality crystals .

- Additive Screening : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal lattice via co-crystallization. For disordered regions, consider isomorphic replacement with heavier atoms (e.g., Br for CH) to improve resolution .

- Cryoprotection : Flash-cool crystals in liquid N with cryoprotectants (e.g., glycerol) to minimize ice formation during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.